QM31
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of QM31 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is typically produced in solid form and can be dissolved in solvents like DMSO for research purposes .
Chemical Reactions Analysis
Types of Reactions
QM31 undergoes several types of chemical reactions, including:
Inhibition of Apoptosome Formation: This compound inhibits the formation of the apoptosome by preventing the interaction between Apaf-1 and cytochrome c.
Mitochondrial Protection: This compound protects mitochondria by inhibiting the release of cytochrome c and other pro-apoptotic factors.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include:
Cytochrome c: A key component in the apoptosome formation.
dATP: An essential nucleotide for the activation of Apaf-1.
Caspase-9: An enzyme that plays a crucial role in the caspase activation complex.
Major Products Formed
The major products formed from the reactions involving this compound include:
Scientific Research Applications
QM31 has a wide range of scientific research applications, including:
Mechanism of Action
QM31 exerts its effects by selectively inhibiting Apaf-1, thereby preventing the formation of the apoptosome. This inhibition blocks the activation of caspase-9 and subsequent caspase-3 activation, leading to the suppression of apoptosis . Additionally, this compound interferes with the intra-S-phase DNA damage checkpoint, providing further cytoprotective effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of QM31
This compound is unique in its dual action of inhibiting both apoptosome formation and mitochondrial outer membrane permeabilization. This dual mechanism provides enhanced cytoprotective effects compared to other similar compounds .
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-N,1-bis[2-(2,4-dichlorophenyl)ethyl]-4-(3,3-diphenylpropyl)-3,7-dioxo-1,4-diazepane-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H38Cl4N4O4/c40-30-13-11-28(33(42)21-30)15-18-45-25-38(50)47(20-17-32(26-7-3-1-4-8-26)27-9-5-2-6-10-27)35(23-37(45)49)39(51)46(24-36(44)48)19-16-29-12-14-31(41)22-34(29)43/h1-14,21-22,32,35H,15-20,23-25H2,(H2,44,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSUHYGYGQFSKDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CN(C1=O)CCC2=C(C=C(C=C2)Cl)Cl)CCC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N(CCC5=C(C=C(C=C5)Cl)Cl)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H38Cl4N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
768.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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